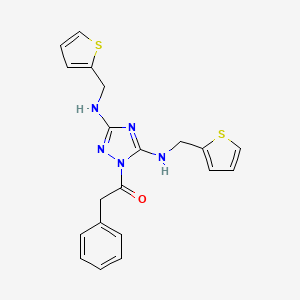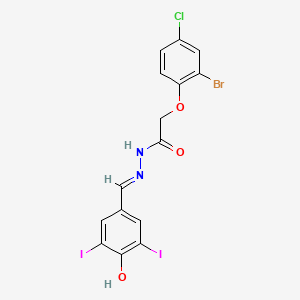![molecular formula C22H27ClN2O B6058315 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP is a synthetic compound that has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
Mécanisme D'action
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. It has been found to have an impact on the release of dopamine and other neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been found to have various biochemical and physiological effects, including an impact on the release of dopamine and other neurotransmitters. It has also been found to have an impact on the reward pathway in the brain, which can affect addictive behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is that it has been well-studied and has a known mechanism of action. This can make it easier for researchers to design experiments and interpret their results. However, one limitation of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Orientations Futures
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is the potential use of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in the treatment of addiction and other neurological disorders. Additionally, there is ongoing research into the mechanism of action of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and how it interacts with other compounds in the brain. Finally, there is interest in developing new compounds that are similar to 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide but have different properties, which could lead to the development of new treatments for various disorders.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a complex process that involves several steps. One of the most common methods for synthesizing 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is through a reaction between 3-chlorophenylacetonitrile and N-phenethylpiperidine-3-carboxamide. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been studied for its potential use in scientific research in various fields. It has been found to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of addiction, as it has been found to have an impact on the reward pathway in the brain.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c23-20-9-4-8-19(16-20)11-12-22(26)24-21-10-5-14-25(17-21)15-13-18-6-2-1-3-7-18/h1-4,6-9,16,21H,5,10-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLUXBXOGHFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)

![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)